3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid
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Overview
Description
3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid is a complex organic compound belonging to the class of chlorins. Chlorins are dihydroporphyrin compounds characterized by the presence of saturated carbon atoms at the nonfused carbon atoms of one of the pyrrole rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[182115,8110,13115,1802,6]hexacos-11-en-22-yl)propanoic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to achieve the desired configuration and functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The process is designed to be cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different structural forms.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes
Properties
Molecular Formula |
C33H52N4O3 |
---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
3-(16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid |
InChI |
InChI=1S/C33H52N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,15,17-19,21-28,31-37H,1,8-14H2,2-6H3,(H,39,40) |
InChI Key |
HEGDAMYYBVRDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2CC3C(C(C(N3)CC4C(C(C(N4)C5CC(=O)C6C5NC(C6C)CC1N2)CCC(=O)O)C)C)C=C)C |
Origin of Product |
United States |
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